molecular formula C18H14N4OS B7356685 2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol

2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol

Cat. No. B7356685
M. Wt: 334.4 g/mol
InChI Key: ZIYKUALGJDQFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic molecule that contains a triazole and quinoline ring. It is a potent inhibitor of various enzymes and has shown promising results in treating several diseases.

Mechanism of Action

The mechanism of action of 2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol is based on its ability to inhibit the activity of various enzymes. It works by binding to the active site of the enzyme and preventing it from carrying out its normal function. This leads to a decrease in the activity of the enzyme, which in turn leads to a decrease in the growth and proliferation of cancer cells or bacteria, or an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. In cancer cells, it leads to a decrease in the growth and proliferation of cancer cells. In Alzheimer's disease, it leads to an increase in the levels of acetylcholine in the brain, which improves cognitive function. In bacterial infections, it leads to a decrease in the synthesis of bacterial cell walls, which leads to the death of the bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol in lab experiments are its potent inhibitory activity against various enzymes and its potential applications in various fields. However, its limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which can limit its use in vivo.

Future Directions

The future directions for 2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol include further studies on its potential applications in treating cancer, Alzheimer's disease, and bacterial infections. It also includes the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to determine its toxicity and potential side effects in vivo. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent inhibitors of various enzymes.

Synthesis Methods

The synthesis of 2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol is a multistep process that involves the reaction of several reagents. The most common method for synthesizing this compound is by the reaction of 6-chloroquinoline-3-carbaldehyde with 2-mercapto-1H-1,2,4-triazole in the presence of a base. The resulting intermediate is then reacted with phenol in the presence of a catalyst to give the final product. The purity and yield of the product can be improved by using different solvents and reaction conditions.

Scientific Research Applications

2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol has been extensively studied for its potential applications in various fields. It has shown promising results in treating cancer, Alzheimer's disease, and bacterial infections. In cancer research, this compound has been shown to inhibit the activity of various enzymes that are involved in the growth and proliferation of cancer cells. In Alzheimer's disease research, it has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. In bacterial infections, it has been shown to inhibit the activity of various enzymes that are involved in the synthesis of bacterial cell walls.

properties

IUPAC Name

2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-16-6-2-1-5-14(16)17-20-18(22-21-17)24-11-12-7-8-15-13(10-12)4-3-9-19-15/h1-10,23H,11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYKUALGJDQFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)SCC3=CC4=C(C=C3)N=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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